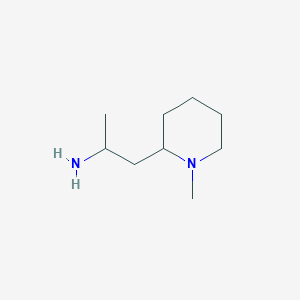![molecular formula C19H18N6O B2733644 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide CAS No. 1797183-50-6](/img/structure/B2733644.png)
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide” is a compound that belongs to the family of pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds are synthesized in an overall yield of 67-93% by some variations of protocols . The synthesis involves the use of electron-donating groups (EDGs) at position 7 on the fused ring to improve both the absorption and emission behaviors .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a pyrazolo[1,5-a]pyrimidine core . The presence of electron-donating groups (EDGs) at position 7 on the fused ring is key to their photophysical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolopyrimidines include a two-step synthesis sequence starting from the appropriate methyl ketone . The use of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .Physical And Chemical Properties Analysis
Pyrazolopyrimidines have a molecular formula of C6H5N3 and a molar mass of 119.127 g·mol−1 . Their photophysical properties can be tuned, going from ε = 3320 M−1 cm−1 and ϕF = 0.01 to ε = 20 593 M−1 cm−1 and ϕF = 0.97 .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Antitumor Activity : A study by Riyadh (2011) focused on the synthesis of novel N-arylpyrazole-containing enaminones, which showed significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. This implies potential applications in cancer research and therapy (Riyadh, 2011).
Antimicrobial Properties : The same study also evaluated the antimicrobial activity of some of these compounds, highlighting their potential in combating microbial infections (Riyadh, 2011).
Antiviral and Antitumor Properties : Research by Petrie et al. (1985) synthesized 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which showed significant activity against measles in vitro and moderate antitumor activity against leukemia (Petrie et al., 1985).
Synthesis for Potential Therapeutic Applications : Jachak et al. (2006) focused on the synthesis of pyrazolo[3,4‐d]pyrimidine, exploring its potential in therapeutic applications (Jachak et al., 2006).
Discovery and Development for Medical Applications
Potential Anticancer Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with significant cytotoxic effects on cancer cell lines, highlighting their potential as anticancer agents (Rahmouni et al., 2016).
Phosphodiesterase Inhibitors for Cognitive Impairment : A study by Li et al. (2016) identified potent and selective phosphodiesterase 1 inhibitors from a set of 3-aminopyrazolo[3,4-d]pyrimidinones, suggesting their use in treating cognitive deficits associated with various diseases (Li et al., 2016).
Antagonists for Uroselective Alpha 1-Adrenoceptor : Elworthy et al. (1997) discovered novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists, with potential implications in treating urinary tract disorders (Elworthy et al., 1997).
Inhibitors of TGF-β Type I Receptor Kinase : Research by Jin et al. (2014) focused on the discovery of potent inhibitors of TGF-β type I receptor kinase, potentially useful as cancer immunotherapeutic or antifibrotic agents (Jin et al., 2014).
Pharmacological and Chemical Properties
Serotonin Type-3 Receptor Antagonists : A study by Mahesh et al. (2011) explored the synthesis of quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, demonstrating their potential in the development of drugs targeting the serotonin system (Mahesh et al., 2011).
Adenosine Receptor Antagonists : Lenzi et al. (2009) synthesized 2-arylpyrazolo[4,3-d]pyrimidin-7-one derivatives, identifying them as highly potent and selective human A3 adenosine receptor antagonists. This study offers insights into receptor-antagonist interactions and potential drug development (Lenzi et al., 2009).
Mécanisme D'action
Orientations Futures
Pyrazolopyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of these compounds , indicating a promising future for this family of compounds in various applications.
Propriétés
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-9-18-23-11-14(12-25(18)24-13)3-2-6-22-19(26)15-4-5-16-17(10-15)21-8-7-20-16/h4-5,7-12H,2-3,6H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZUVVXGWDBIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride](/img/structure/B2733566.png)

![[(R)-beta,3-Dimethylphenethyl]amine](/img/structure/B2733571.png)



![2-(Methylthio)benzo[d]thiazole methyl sulfate](/img/structure/B2733579.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2733583.png)